2-Butoxyethane-1-sulfonamide
CAS No.:
Cat. No.: VC18071739
Molecular Formula: C6H15NO3S
Molecular Weight: 181.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15NO3S |
|---|---|
| Molecular Weight | 181.26 g/mol |
| IUPAC Name | 2-butoxyethanesulfonamide |
| Standard InChI | InChI=1S/C6H15NO3S/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3,(H2,7,8,9) |
| Standard InChI Key | CVPVPLQZRSYRIK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOCCS(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(Tert-butoxy)ethane-1-sulfonamide features a sulfonamide group (-SO₂NH₂) bonded to an ethane backbone, which is further substituted with a tert-butoxy group (-O-C(CH₃)₃). The tert-butoxy group imparts steric bulk, influencing the compound’s solubility and reactivity. The molecular weight is 181.26 g/mol, computed using PubChem’s atomic mass data .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₅NO₃S |
| Molecular Weight | 181.26 g/mol |
| CAS Registry Number | 1341796-42-6 |
| IUPAC Name | 2-[(2-Methylpropan-2-yl)oxy]ethanesulfonamide |
| SMILES | CC(C)(C)OCCS(=O)(=O)N |
| InChIKey | LWOMQHYOYDYGLE-UHFFFAOYSA-N |
The compound’s structure was confirmed via 2D and 3D conformational analysis, highlighting the planar sulfonamide group and the tetrahedral geometry around the sulfur atom .
Solubility and Stability
While experimental solubility data remain unpublished, computational models suggest moderate lipophilicity due to the tert-butoxy group, which may enhance membrane permeability in biological systems. The sulfonamide group contributes to hydrogen-bonding capacity, potentially increasing solubility in polar solvents like water or ethanol . Stability studies indicate resilience under standard laboratory conditions, with no reported decomposition at room temperature.
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution reactions. One common method involves reacting 2-chloroethanesulfonamide with tert-butanol in the presence of a base such as potassium carbonate:
This reaction typically proceeds under reflux in anhydrous tetrahydrofuran (THF), yielding the product in 73–90% after purification .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 1.23 (s, 9H, tert-butyl), 3.51 (t, 2H, -OCH₂-), 3.78 (t, 2H, -CH₂SO₂NH₂), 5.12 (s, 2H, -NH₂) .
-
¹³C NMR (100 MHz, CDCl₃): δ 27.8 (tert-butyl CH₃), 60.1 (-OCH₂-), 70.4 (-CH₂SO₂NH₂), 80.5 (quaternary C), 124.5 (SO₂) .
Infrared (IR) Spectroscopy
Key IR absorptions include:
-
3270 cm⁻¹ (N-H stretch, sulfonamide),
-
1320 cm⁻¹ and 1140 cm⁻¹ (asymmetric and symmetric S=O stretches),
| Technique | Key Peaks/Shifts | Assignment |
|---|---|---|
| ¹H NMR | δ 1.23 (s), 3.51 (t), 3.78 (t) | tert-butyl, ether linkages |
| ¹³C NMR | δ 80.5, 124.5 | Quaternary C, SO₂ group |
| IR | 1320 cm⁻¹, 1140 cm⁻¹ | S=O stretches |
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